1,2,4-Trichloro-3-(chloromethyl)benzene
CAS No.: 1424-79-9
Cat. No.: VC20980309
Molecular Formula: C7H4Cl4
Molecular Weight: 229.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1424-79-9 |
---|---|
Molecular Formula | C7H4Cl4 |
Molecular Weight | 229.9 g/mol |
IUPAC Name | 1,2,4-trichloro-3-(chloromethyl)benzene |
Standard InChI | InChI=1S/C7H4Cl4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |
Standard InChI Key | HOLOJLLLDKVVJY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
Canonical SMILES | C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
Introduction
Chemical Structure and Properties
Physical Properties
Based on analysis of structurally similar compounds, the physical properties of 1,2,4-Trichloro-3-(chloromethyl)benzene can be reasonably estimated. Compared to 1,2,4-Trichloro-3-methylbenzene, which has a molecular weight of 195.474 g/mol, 1,2,4-Trichloro-3-(chloromethyl)benzene would have a higher molecular weight due to the substitution of a hydrogen atom with a chlorine atom in the methyl group .
The following table presents estimated physical properties of 1,2,4-Trichloro-3-(chloromethyl)benzene compared with known properties of related compounds:
Chemical Properties
1,2,4-Trichloro-3-(chloromethyl)benzene exhibits chemical properties characteristic of chlorinated aromatic compounds with a reactive chloromethyl group. The presence of the chloromethyl group (-CH₂Cl) introduces reactivity beyond what is observed in compounds with just a methyl group, such as 1,2,4-Trichloro-3-methylbenzene.
Key chemical properties likely include:
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Enhanced electrophilicity at the chloromethyl carbon, making it susceptible to nucleophilic substitution reactions
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Reduced electron density in the aromatic ring due to the electron-withdrawing effects of the chlorine atoms
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Potential for elimination reactions under basic conditions
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Resistance to oxidation compared to the methyl analog
The chloromethyl group provides a reactive site for further chemical modifications, making this compound valuable as an intermediate in organic synthesis. It can participate in coupling reactions, nucleophilic substitutions, and various transformations that leverage the reactivity of the carbon-chlorine bond in the chloromethyl group.
Synthesis Methods and Preparation
Common Synthetic Routes
The synthesis of 1,2,4-Trichloro-3-(chloromethyl)benzene can be approached through several routes, most commonly through the chlorination of 1,2,4-trichloro-3-methylbenzene. This process involves the selective radical chlorination of the methyl group attached to the benzene ring.
Based on similar chlorination processes described in the literature, a potential synthetic pathway would begin with 1,2,4-trichloro-3-methylbenzene as the starting material. The methyl group can be chlorinated using chlorine gas (Cl₂) in the presence of a radical initiator such as light, heat, or chemical initiators like peroxides or AIBN (azobisisobutyronitrile) .
A comparable process is described for the chlorination of p-xylene, which proceeds through a similar mechanism:
"The p-xylene first reacts with chlorine in a chlorination reaction to produce 1,4-bis(trichloromethyl)benzene and this reacts further with chlorine by chlorinolysis to produce the desired 4-chlorobenzotrichloride and carbon tetrachloride."
Adapting this approach, 1,2,4-trichloro-3-methylbenzene would undergo selective radical chlorination of the methyl group to yield 1,2,4-trichloro-3-(chloromethyl)benzene.
Reaction Conditions
The chlorination of the methyl group in 1,2,4-trichloro-3-methylbenzene to form 1,2,4-trichloro-3-(chloromethyl)benzene would typically require specific reaction conditions to ensure selectivity for the methyl group over further chlorination of the aromatic ring.
Based on analogous chlorination processes, the following conditions would likely be effective:
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Temperature range: 100-140°C to promote selective radical chlorination of the methyl group
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Light source: UV radiation to initiate the radical formation
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Solvent: Chlorinated solvents such as carbon tetrachloride or solvent-free conditions
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Radical initiators: Potential use of peroxides or AIBN as catalysts
Information from the patent literature on related chlorination processes indicates: "The methyl group chlorination (first) reaction step of the process takes place more readily than does the chlorinolysis (subsequent) reaction step. It generally takes place well without the necessity of using an activated carbon catalyst and without the addition of water.... the chlorination reaction step further, takes place at temperatures as low as about 100°C."
Controlling reaction time and chlorine concentration is crucial to prevent over-chlorination, which could lead to the formation of trichloromethyl derivatives rather than the desired monochlorinated methyl group.
Applications and Uses
Research Applications
In research settings, 1,2,4-Trichloro-3-(chloromethyl)benzene has potential value as:
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A model compound for studying the effects of chlorine substitution patterns on aromatic reactivity
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A building block for constructing more complex molecular structures in organic synthesis
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A reagent for introducing chloromethylated aromatic moieties into target molecules
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A standard for analytical method development in environmental monitoring
The compound's unique substitution pattern provides opportunities for regioselective chemical transformations, making it useful in the development of new synthetic methodologies.
Environmental Considerations
As a chlorinated organic compound, 1,2,4-Trichloro-3-(chloromethyl)benzene raises environmental considerations similar to those of related compounds. Structurally similar 1,2,4-Trichlorobenzene has documented environmental concerns: "1,2,4-Trichlorobenzene may damage the liver and kidneys."
Environmental fate and persistence would be important factors to consider in any application of this compound. The presence of multiple chlorine atoms likely contributes to environmental persistence and potential bioaccumulation, necessitating careful handling and disposal practices in industrial settings.
Related Compounds and Comparative Analysis
Structural Analogs
1,2,4-Trichloro-3-(chloromethyl)benzene belongs to a family of chlorinated benzene derivatives. Key structural analogs include:
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1,2,4-Trichloro-3-methylbenzene (C₇H₅Cl₃): Differs by having a methyl (-CH₃) group instead of a chloromethyl (-CH₂Cl) group at position 3
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1,2,4-Trichlorobenzene (C₆H₃Cl₃): Lacks any substituent at position 3
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1,2,4-Trichloro-5-(chloromethyl)benzene (C₇H₄Cl₄): Has the chloromethyl group at position 5 instead of position 3
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1,2,4-Tris(trichloromethyl)benzene (C₉H₃Cl₉): Features three trichloromethyl (-CCl₃) groups at positions 1, 2, and 4
These structural relationships are important for understanding the chemical behavior and potential applications of 1,2,4-Trichloro-3-(chloromethyl)benzene.
Comparative Physical Properties
The following table presents a comparative analysis of physical properties among these structurally related compounds:
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